molecular formula C24H32N4O2 B2532560 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 899956-91-3

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No. B2532560
CAS RN: 899956-91-3
M. Wt: 408.546
InChI Key: GJNCKXLODBAPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Chemical Behavior

  • The chemical behavior of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one towards active methylene reagents gives rise to pyrazolopyridine derivatives, showcasing the compound's reactivity and utility in synthesizing heterocyclic compounds with potential for various applications (El‐Borai et al., 2013).
  • An improved synthesis method involving the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate demonstrated the compound's versatility in forming pyran derivatives, which are crucial intermediates for a range of chemical reactions (Obydennov et al., 2013).

Potential Applications

  • Cu/Oxalic Diamide-Catalyzed Coupling: N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide demonstrated effectiveness as a ligand in copper-catalyzed coupling reactions, facilitating the synthesis of internal alkynes from (hetero)aryl halides and 1-alkynes. This showcases the compound's potential in facilitating complex organic syntheses (Chen et al., 2023).
  • Molecular Reporting via Electron and Charge Transfer: The study of 1-phenyl-3-R-5-(4-dimethylaminophenyl)-∆2-pyrazolines highlighted the compound's ability as a molecular reporter for multimodal signaling, leveraging electron and charge transfer mechanisms. This indicates the compound's utility in developing sensors and reporting systems for chemical analytes (Rurack & Bricks, 2001).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-17-8-7-9-21(18(17)2)26-24(30)23(29)25-16-22(28-14-5-6-15-28)19-10-12-20(13-11-19)27(3)4/h7-13,22H,5-6,14-16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNCKXLODBAPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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